molecular formula C14H10FNO B6375719 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261949-59-0

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6375719
CAS RN: 1261949-59-0
M. Wt: 227.23 g/mol
InChI Key: ZWFMYOHICIRVCJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP) is a compound with a wide range of applications in the fields of scientific research and development. This compound has been used in a variety of laboratory experiments, including those related to drug discovery and development, as well as in the fields of biochemistry and physiology.

Mechanism of Action

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to interact with various proteins and enzymes, including those involved in the regulation of cellular processes. It has been found to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA, as well as those involved in the regulation of cell division. It has also been found to activate certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA, as well as those involved in the regulation of cell division. It has also been found to activate certain proteins, such as those involved in the regulation of gene expression. In addition, it has been found to modulate the expression of certain genes and to affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% is a useful compound for a variety of laboratory experiments. One of the main advantages of using this compound is its high purity, which allows for more accurate results. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its potential to cause irritation to the skin and eyes.

Future Directions

The use of 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% in scientific research is expected to continue to increase in the future. It is likely that it will be used in the development of new drugs and in the study of biochemical and physiological processes. Additionally, it is likely that it will be used in the synthesis of various compounds and in the study of the structure and function of proteins. Furthermore, it is possible that it could be used in the study of gene regulation and in the development of new therapies.

Synthesis Methods

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% is synthesized by the reaction of 2-fluoro-4-methylphenol with sodium cyanide, followed by the addition of an acid catalyst. The reaction is carried out at room temperature and the resulting product is a white crystalline solid with a purity of 95%.

Scientific Research Applications

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol, 95% is a useful compound for a variety of scientific research applications. It has been used in the development of new drugs and in the study of biochemical and physiological processes. It has also been used in the synthesis of various compounds and in the study of the structure and function of proteins.

properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFMYOHICIRVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684681
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol

CAS RN

1261949-59-0
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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